![molecular formula C16H13N3O4S2 B2919894 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-76-3](/img/structure/B2919894.png)
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MMB has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Thiazolides as Anti-Infective Agents
Thiazolides, including compounds similar to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, exhibit a broad spectrum of activity against a wide range of pathogens. These include helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The presence of a nitro group on the thiazole ring is crucial for activity against anaerobic or microaerophilic parasites and bacteria. Non-nitro-thiazolides also demonstrate effectiveness against intracellular parasites and viruses, suggesting multiple mechanisms of action. Nitro- and bromo-thiazolides are effective against proliferating mammalian cells, indicating potential uses beyond anti-infective applications, such as in cancer treatment (Hemphill, Müller, & Müller, 2012).
Synthesis of Thiazolide Derivatives
The synthesis of N-substituted isothiazol-3(2H)-ones from N-substituted 3-benzoylpropionamides demonstrates the chemical versatility and potential for modification of thiazolide structures. This synthesis involves simple experimental steps and yields a variety of derivatives, showcasing the adaptability of thiazolide chemistry for targeted scientific applications (Hamilakis, Kontonassios, & Tsolomitis, 2002).
Antiparasitic and Antimicrobial Activity
Studies have shown thiazolides' efficacy against Giardia lamblia, highlighting their role in treating infections caused by intracellular and extracellular protozoan parasites. Modifications of the thiazolide structure, such as the replacement of the nitro group or differential positioning of methyl groups, significantly impact their antiparasitic activity. This underlines the importance of structural elements in the drug's effectiveness against specific pathogens (Müller, Rühle, Müller, Rossignol, & Hemphill, 2006).
Mechanisms of Action
Thiazolides are believed to exhibit multiple mechanisms of action. For instance, in microaerophilic bacteria and parasites, the reduction of the nitro group into a toxic intermediate is a key factor. In proliferating mammalian cells, bromo- and nitro-thiazolides trigger apoptosis, which may also contribute to their activities against intracellular pathogens. The exact mode of action against helminths remains to be fully elucidated, suggesting an area for further research (Hemphill, Müller, & Müller, 2007).
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-23-11-7-9(19(21)22)8-13-14(11)17-16(25-13)18-15(20)10-5-3-4-6-12(10)24-2/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQQFYGJGIFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)
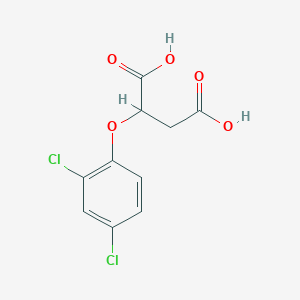
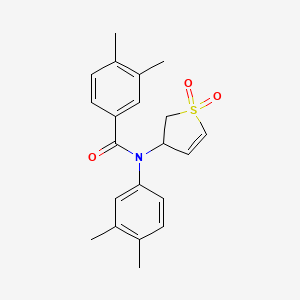

![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)
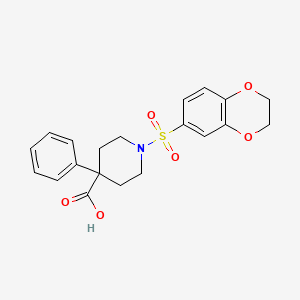
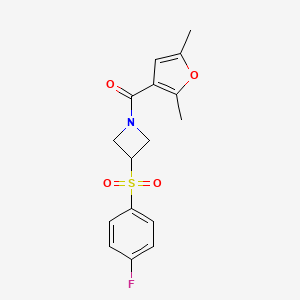

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)
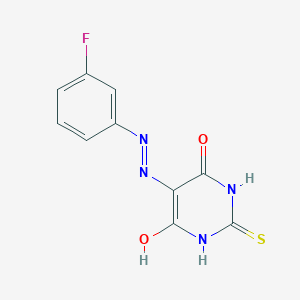
![3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2919829.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)
